(3S)-3-amino-3-(4-bromophenyl)propanoic acid hydrochloride (3S)-3-amino-3-(4-bromophenyl)propanoic acid hydrochloride
Brand Name: Vulcanchem
CAS No.: 930769-56-5
VCID: VC2556474
InChI: InChI=1S/C9H10BrNO2.ClH/c10-7-3-1-6(2-4-7)8(11)5-9(12)13;/h1-4,8H,5,11H2,(H,12,13);1H/t8-;/m0./s1
SMILES: C1=CC(=CC=C1C(CC(=O)O)N)Br.Cl
Molecular Formula: C9H11BrClNO2
Molecular Weight: 280.54 g/mol

(3S)-3-amino-3-(4-bromophenyl)propanoic acid hydrochloride

CAS No.: 930769-56-5

Cat. No.: VC2556474

Molecular Formula: C9H11BrClNO2

Molecular Weight: 280.54 g/mol

* For research use only. Not for human or veterinary use.

(3S)-3-amino-3-(4-bromophenyl)propanoic acid hydrochloride - 930769-56-5

Specification

CAS No. 930769-56-5
Molecular Formula C9H11BrClNO2
Molecular Weight 280.54 g/mol
IUPAC Name (3S)-3-amino-3-(4-bromophenyl)propanoic acid;hydrochloride
Standard InChI InChI=1S/C9H10BrNO2.ClH/c10-7-3-1-6(2-4-7)8(11)5-9(12)13;/h1-4,8H,5,11H2,(H,12,13);1H/t8-;/m0./s1
Standard InChI Key UDMBAXSJPLSJGM-QRPNPIFTSA-N
Isomeric SMILES C1=CC(=CC=C1[C@H](CC(=O)O)N)Br.Cl
SMILES C1=CC(=CC=C1C(CC(=O)O)N)Br.Cl
Canonical SMILES C1=CC(=CC=C1C(CC(=O)O)N)Br.Cl

Introduction

Chemical Identity and Structure

Basic Information

(3S)-3-amino-3-(4-bromophenyl)propanoic acid hydrochloride is an organic compound with the molecular formula C9H11BrClNO2 and a molecular weight of 280.54 g/mol . It is identified by the CAS registry number 930769-56-5 and is classified as a beta-amino acid derivative . The compound exists as the hydrochloride salt of the free base, (3S)-3-amino-3-(4-bromophenyl)propanoic acid.

Structural Features

The compound contains several key functional groups that define its chemical behavior:

  • A para-bromophenyl group attached to the C-3 position

  • A primary amine group also at the C-3 position (as the hydrochloride salt)

  • A carboxylic acid group at the terminal position

  • S-stereochemistry at the C-3 position, indicating a specific spatial arrangement

This specific stereochemical configuration differentiates it from the racemic mixture (3-amino-3-(4-bromophenyl)propanoic acid hydrochloride) , which lacks stereoselectivity and may exhibit different biological properties.

Chemical Identifiers

Table 1: Chemical Identifiers for (3S)-3-Amino-3-(4-Bromophenyl)Propanoic Acid Hydrochloride

IdentifierValue
CAS Number930769-56-5
Molecular FormulaC9H11BrClNO2
Molecular Weight280.54 g/mol
IUPAC Name(3S)-3-amino-3-(4-bromophenyl)propanoic acid;hydrochloride
InChIInChI=1S/C9H10BrNO2.ClH/c10-7-3-1-6(2-4-7)8(11)5-9(12)13;/h1-4,8H,5,11H2,(H,12,13);1H/t8-;/m0./s1
InChIKeyUDMBAXSJPLSJGM-QRPNPIFTSA-N

Physical and Chemical Properties

Physical Characteristics

(3S)-3-amino-3-(4-bromophenyl)propanoic acid hydrochloride typically appears as a white solid. Unlike its free base form, the hydrochloride salt generally exhibits enhanced stability and improved solubility in aqueous media, making it more suitable for various laboratory applications and research purposes.

Stability and Reactivity

The compound is generally stable under normal laboratory conditions but may be sensitive to strong acids or bases. It can react with bases to release the free amino acid form, which can participate in various chemical transformations. The presence of the hydrochloride salt enhances shelf stability by preventing unwanted reactions of the free amine group.

Synthesis Methods

Synthetic Routes

Several synthetic approaches have been developed to produce (3S)-3-amino-3-(4-bromophenyl)propanoic acid hydrochloride with high stereoselectivity:

Asymmetric Synthesis

Chemical Reactions and Derivatives

Types of Reactions

(3S)-3-amino-3-(4-bromophenyl)propanoic acid hydrochloride can participate in various chemical reactions due to its functional groups:

Esterification

The carboxylic acid group readily undergoes esterification with alcohols to form corresponding esters. Two significant examples include:

  • Methyl (3S)-3-amino-3-(4-bromophenyl)propanoate (CAS: 261761-47-1)

  • Ethyl (3S)-3-amino-3-(4-bromophenyl)propanoate hydrochloride (CAS: 1354940-98-9)

These ester derivatives may offer different solubility profiles and enhanced membrane permeability compared to the parent compound.

Substitution Reactions

The bromine atom on the phenyl ring can undergo nucleophilic substitution reactions with various nucleophiles:

  • Nucleophiles like sodium azide can replace the bromine atom

  • Thiols can react in the presence of a base to form thioether derivatives

  • Metal-catalyzed coupling reactions can introduce new carbon-carbon bonds

Amide Formation

The amine group can react with carboxylic acids or acyl chlorides to form amides, which is particularly important for peptide synthesis and the creation of more complex molecules.

Comparison with Structurally Similar Compounds

Table 2: Comparison of (3S)-3-Amino-3-(4-Bromophenyl)Propanoic Acid Hydrochloride with Related Compounds

CompoundStructure FeaturesProperties/Applications
(3S)-3-amino-3-(4-bromophenyl)propanoic acid hydrochlorideBromophenyl group, S-stereochemistryResearch in medicinal chemistry, chiral building block
(3S)-3-amino-3-(4-chlorophenyl)propanoic acid hydrochlorideChlorophenyl instead of bromophenylSimilar reactivity, different electronic properties
3-Amino-3-(4-bromophenyl)propanoic acid hydrochlorideRacemic mixture (non-stereospecific)Less selective biological interactions
2-Amino-3-(4-bromophenyl)propanoic acid hydrochlorideAmino group at C-2 (phenylalanine derivative)Different biological activity profile, amino acid metabolism

Applications in Scientific Research

Medicinal Chemistry

(3S)-3-amino-3-(4-bromophenyl)propanoic acid hydrochloride serves as a valuable building block in medicinal chemistry, particularly in the development of new therapeutic agents. The compound's well-defined stereochemistry and functionalized structure make it useful for:

  • Structure-activity relationship studies

  • Development of enzyme inhibitors

  • Creation of peptidomimetic compounds

  • Design of receptor modulators

Biological Activity

While specific biological activities of (3S)-3-amino-3-(4-bromophenyl)propanoic acid hydrochloride are still being investigated, structurally similar compounds have shown promising properties:

Antimicrobial Properties

Related compounds with similar structural features have demonstrated antimicrobial activity against various bacterial strains. The presence of the bromophenyl group appears to contribute to these properties through hydrophobic interactions with bacterial membranes or specific target proteins.

Organic Synthesis

Analytical Methods for Characterization

Spectroscopic Analysis

Various spectroscopic techniques are employed for the identification and characterization of (3S)-3-amino-3-(4-bromophenyl)propanoic acid hydrochloride:

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy reveals characteristic signals for:

  • Aromatic protons of the bromophenyl group (δ 7.0-7.5 ppm)

  • The chiral proton at C-3 position (δ 4.0-4.5 ppm)

  • Methylene protons adjacent to the carboxylic acid (δ 2.3-2.5 ppm)

Mass Spectrometry

Mass spectrometry provides molecular weight confirmation and fragmentation patterns that help identify the compound and assess its purity.

Infrared Spectroscopy

IR spectroscopy reveals characteristic absorption bands for:

  • N-H stretching of the amine salt

  • C=O stretching of the carboxylic acid

  • C-Br stretching of the bromophenyl group

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) and other chromatographic techniques are used for:

  • Purity determination

  • Enantiomeric excess measurement

  • Quantitative analysis

  • Separation from structurally similar compounds

Current Research and Future Perspectives

Recent Research Findings

Recent research has explored the potential applications of (3S)-3-amino-3-(4-bromophenyl)propanoic acid hydrochloride and its derivatives in various fields. Studies investigating the compound's structure-activity relationships have provided insights into the importance of the S-stereochemistry and the bromophenyl group for specific biological activities.

Future Research Directions

Future research on (3S)-3-amino-3-(4-bromophenyl)propanoic acid hydrochloride may focus on:

  • Development of more efficient and stereoselective synthetic methods

  • Exploration of additional biological activities and therapeutic applications

  • Creation of novel derivatives with enhanced properties

  • Investigation of structure-activity relationships in various biological systems

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